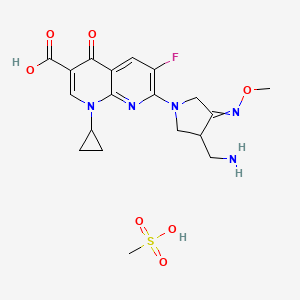
Gemifioxacin Mesylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Gemifioxacin Mesylate is a complex organic compound with significant applications in medicinal chemistry. It is a derivative of naphthyridine and is known for its potent antibacterial properties, making it a valuable compound in the development of antibiotics.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Gemifioxacin Mesylate involves multiple steps, starting from readily available precursors. The key steps include the formation of the naphthyridine core, introduction of the cyclopropyl group, and subsequent functionalization to introduce the aminomethyl and methoxyimino groups.
Formation of the Naphthyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphthyridine ring.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazomethane or similar reagents.
Functionalization: The aminomethyl and methoxyimino groups are introduced through nucleophilic substitution reactions, using appropriate amines and methoxyimino precursors.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include imines, oximes, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
Gemifioxacin Mesylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Its antibacterial properties make it a candidate for the development of new antibiotics, particularly against resistant strains of bacteria.
Industry: It is used in the development of pharmaceuticals and as an intermediate in the synthesis of other bioactive compounds.
作用機序
The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to the inhibition of bacterial growth and replication.
類似化合物との比較
Similar Compounds
Gemifloxacin: A fluoroquinolone antibiotic with a similar naphthyridine core.
Moxifloxacin: Another fluoroquinolone with a similar mechanism of action but different substituents.
Levofloxacin: A third-generation fluoroquinolone with a broad spectrum of activity.
Uniqueness
The unique combination of the aminomethyl and methoxyimino groups in Gemifioxacin Mesylate enhances its binding affinity to bacterial enzymes, making it more effective against certain resistant bacterial strains compared to other fluoroquinolones.
This detailed article provides a comprehensive overview of the compound, its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C19H24FN5O7S |
|---|---|
分子量 |
485.5 g/mol |
IUPAC名 |
7-[3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4) |
InChIキー |
JIYMVSQRGZEYAX-UHFFFAOYSA-N |
正規SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















